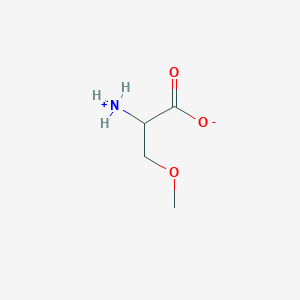

2-Amino-3-methoxypropanoic acid

Vue d'ensemble

Description

2-Amino-3-methoxypropanoic acid is a compound of interest in various fields of chemistry and biochemistry. It is structurally related to amino acids and is involved in the synthesis of peptides and glycopeptides, which are important in biological processes and pharmaceutical applications. The compound's derivatives have been studied for their potential in creating mimics of O-linked glycopeptides, as well as for their nonlinear optical (NLO) activity, which is significant for materials science applications .

Synthesis Analysis

The synthesis of derivatives of 2-amino-3-methoxypropanoic acid has been reported using different strategies. For instance, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was synthesized from Boc-Ser-OH with an overall yield greater than 40% and incorporated into peptides using standard solid-phase peptide synthesis techniques . Another derivative, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, was investigated for its NLO properties and synthesized using methods that include X-ray crystallography and quantum chemical calculations . Additionally, a practical and scalable enantioselective synthesis of related compounds has been described, highlighting the importance of stereochemistry in the synthesis of these molecules .

Molecular Structure Analysis

The molecular structure of 2-amino-3-methoxypropanoic acid derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the crystal structure of NLO active derivatives, revealing non-centrosymmetric space groups which are crucial for NLO activity . The intramolecular and intermolecular interactions, such as hydrogen bonds and C-H···O interactions, play a significant role in the stabilization of the crystal structure. These interactions have been quantified using Hirshfeld surface analysis and other computational methods .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-3-methoxypropanoic acid derivatives is diverse, with applications in the synthesis of glycopeptide mimics and optically active compounds. The chemoselective reaction of reducing sugars with peptides containing these amino acids yields glycoconjugates . Optical resolution techniques have been used to obtain enantiomerically pure compounds, which are important for synthesizing optically active derivatives . The protonation equilibria of related compounds have also been studied, providing insight into their complexation with various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-methoxypropanoic acid derivatives are influenced by their molecular structure. The NLO properties of certain derivatives have been confirmed experimentally, showing significant SHG activity . The vibrational modes and electronic transitions of these compounds have been studied using spectroscopic methods and DFT calculations, providing a comprehensive understanding of their properties . The solubility, melting points, and phase behavior of these compounds have been investigated to facilitate their use in optical resolution and preferential crystallization .

Applications De Recherche Scientifique

-

Structural Modification of Natural Products

- Field : Medicinal and Pharmaceutical Chemistry .

- Application : Amino acids are used in the structural modification of natural products. They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Methods : The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .

- Results : The review provides a theoretical basis for the structural modification of natural products in the future .

-

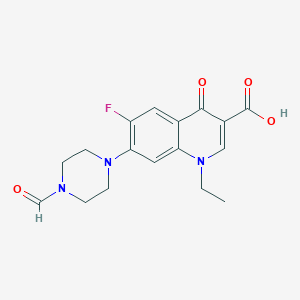

Drug Synthesis

- Field : Pharmaceutical Industry.

- Application : “2-Amino-3-methoxypropanoic acid hydrochloride” is a versatile chemical compound extensively used in scientific research. Its applications range from drug synthesis to understanding molecular interactions.

- Methods : The specific methods of application or experimental procedures are not provided in the source.

- Results : The specific results or outcomes obtained are not provided in the source.

-

Liver Fibrosis Treatment

- Field : Medical and Health Care .

- Application : Amino acids, including “2-Amino-3-methoxypropanoic acid”, can be introduced to AD-1, a compound used in the treatment of liver fibrosis. The resulting derivatives are expected to be safer, more effective, and more developable, which could be used to prevent or improve liver fibrosis .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Resistance against Temperature Stress and Pathogen Attack

- Field : Plant Science .

- Application : Natural 2-Amino-3-Methylhexanoic Acid, a similar compound to “2-Amino-3-methoxypropanoic acid”, has been used as a plant elicitor inducing resistance against temperature stress and pathogen attack .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Natural Plant Elicitor

- Field : Plant Science .

- Application : A similar compound to “2-Amino-3-methoxypropanoic acid”, known as “2-Amino-3-Methylhexanoic Acid”, has been used as a plant elicitor inducing resistance against temperature stress and pathogen attack .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Synthesis of Branched-Chain Amino Acids

- Field : Biochemistry .

- Application : “2-Amino-3-methoxypropanoic acid” could potentially be used in the synthesis of branched-chain amino acids, which are essential for most animals .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methoxypropanoic acid | |

CAS RN |

19794-53-7, 4219-94-7 | |

| Record name | DL-O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-62335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

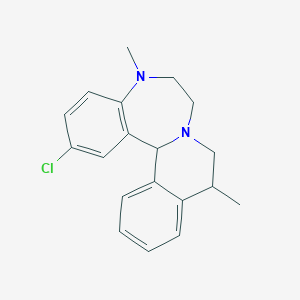

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

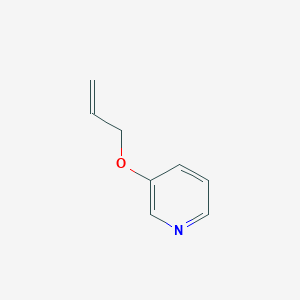

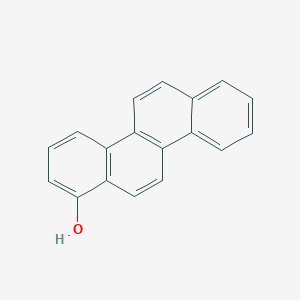

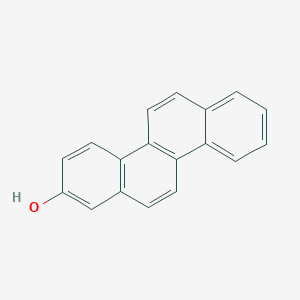

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.